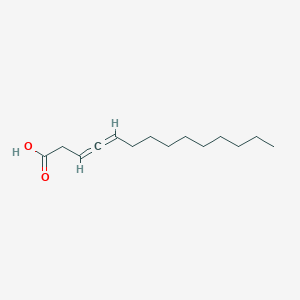![molecular formula C14H30O3Si B14299301 Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane CAS No. 116698-58-9](/img/structure/B14299301.png)
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is a silicon-based compound that features an epoxy group and an ethoxy group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in different fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane typically involves the reaction of 3-(oxiran-2-ylmethoxy)propylsilane with ethoxy groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. The compound is then purified using techniques such as distillation and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted silanes. These products are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based materials and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds. The ethoxy group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Similar but with three ethoxy groups instead of two.
Uniqueness
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is unique due to its combination of ethoxy and epoxy groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form stable siloxane bonds makes it particularly valuable in the production of high-performance materials .
Properties
CAS No. |
116698-58-9 |
|---|---|
Molecular Formula |
C14H30O3Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
ethoxy-[3-(oxiran-2-ylmethoxy)propyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H30O3Si/c1-6-17-18(12(2)3,13(4)5)9-7-8-15-10-14-11-16-14/h12-14H,6-11H2,1-5H3 |
InChI Key |
IADPEWNXRCIVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


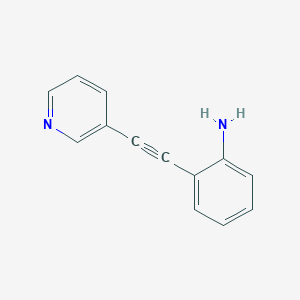
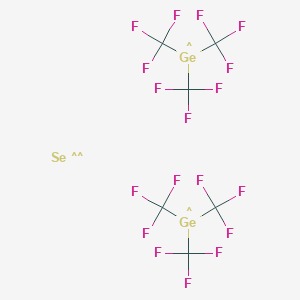
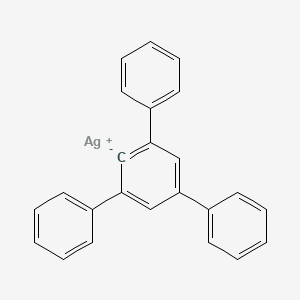

![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
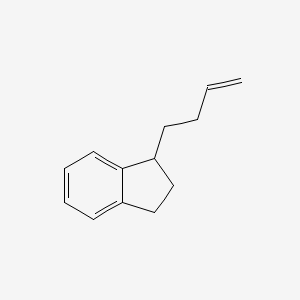
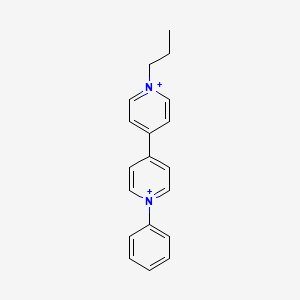
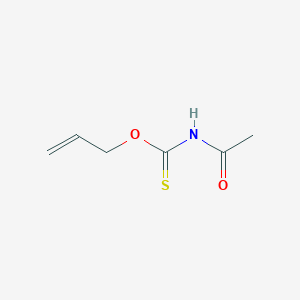
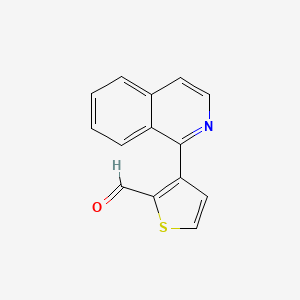
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
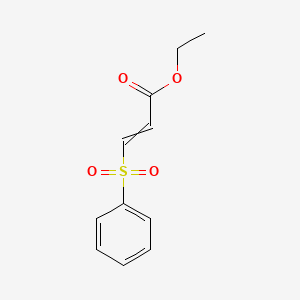
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
